molecular formula C21H26O3 B3369155 3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione CAS No. 22769-71-7

3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione

Cat. No. B3369155
CAS RN: 22769-71-7
M. Wt: 326.4 g/mol
InChI Key: UEWLMADGHFBAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione, also known as CP47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1970s by Pfizer as a potential analgesic drug. However, its psychoactive effects and abuse potential led to its classification as a Schedule I controlled substance in the United States in 2011. Despite its legal status, CP47,497 continues to be studied for its potential therapeutic applications and as a tool for scientific research.

Mechanism of Action

3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that regulates neurotransmitter release and neuronal excitability. When 3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione binds to the CB1 receptor, it activates a signaling pathway that leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase. This results in the modulation of synaptic transmission and the regulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, its psychoactive effects and potential for abuse have limited its use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione is a useful tool for studying the endocannabinoid system and the effects of cannabinoid receptor activation. Its high affinity and selectivity for the CB1 receptor make it a valuable reference compound for testing the potency of other synthetic cannabinoids. However, its psychoactive effects and potential for abuse limit its use in certain types of experiments, particularly those involving human subjects.

Future Directions

There are several potential future directions for research involving 3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione. One area of interest is the development of novel synthetic cannabinoids that have greater selectivity and fewer psychoactive effects than 3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione. Another area of interest is the use of 3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione as a tool for studying the effects of cannabinoid receptor activation on various physiological processes, including pain perception, appetite, and mood. Additionally, there is ongoing research into the potential therapeutic applications of 3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione and other synthetic cannabinoids, particularly in the treatment of pain and other neurological disorders.

Scientific Research Applications

3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione is commonly used in scientific research as a tool for studying the endocannabinoid system and the effects of cannabinoid receptor activation. It has been shown to have high affinity and selectivity for the CB1 receptor, which is primarily found in the brain and central nervous system. 3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione is also used as a reference compound for testing the potency of other synthetic cannabinoids.

properties

IUPAC Name

3-(5-cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c22-19-16-12-7-8-13-17(16)20(23)21(24)18(19)14-6-2-5-11-15-9-3-1-4-10-15/h7-8,12-13,15,22H,1-6,9-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLMADGHFBAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290226
Record name 3-(5-cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione

CAS RN

22769-71-7
Record name NSC67462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(5-cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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